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molecular formula C12H12N2O6 B8751209 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate

1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate

Cat. No. B8751209
M. Wt: 280.23 g/mol
InChI Key: CGQGMMOPLVKRTB-UHFFFAOYSA-N
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Patent
US06903094B2

Procedure details

To Dowtherm A (trademark, 30 ml) refluxed under heating was added dimethyl 2-[(4-nitrophenyl)amino]-2-butenedioate (6.32 g, 22.6 mmol) obtained in Example 131, Step 1 over 5 min by small portions. The mixture was refluxed under heating for 25 min and the reaction mixture was cooled to room temperature. The reaction mixture was diluted with ether and the resulting precipitate was filtrated. The obtained crude crystals were suspended in methanol and collected by filtration to give methyl 1,4-dihydro-6-nitro-4-oxo-2-quinolinecarboxylate (4.75 g, 85%, dark brown crystals).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.[N+:26]([C:29]1[CH:34]=[CH:33][C:32]([NH:35][C:36](=[CH:41][C:42]([O:44]C)=O)[C:37]([O:39][CH3:40])=[O:38])=[CH:31][CH:30]=1)([O-:28])=[O:27]>CCOCC.CO>[N+:26]([C:29]1[CH:30]=[C:31]2[C:32](=[CH:33][CH:34]=1)[NH:35][C:36]([C:37]([O:39][CH3:40])=[O:38])=[CH:41][C:42]2=[O:44])([O-:28])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
Quantity
6.32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(C(=O)OC)=CC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 25 min
Duration
25 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtrated
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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